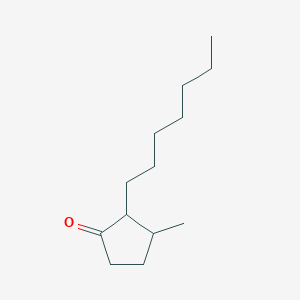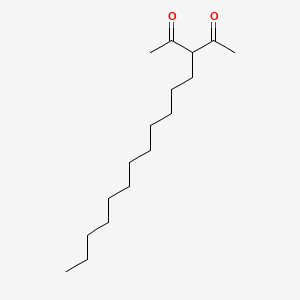
3-Dodecylpentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dodecylpentane-2,4-dione is an organic compound belonging to the class of 1,3-diketones It is characterized by a long dodecyl chain attached to the third carbon of the pentane-2,4-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecylpentane-2,4-dione typically involves the alkylation of pentane-2,4-dione with a dodecyl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the diketone to form an enolate. The enolate then undergoes nucleophilic substitution with the dodecyl halide to yield the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Dodecylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to generate the enolate intermediate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Dodecylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Dodecylpentane-2,4-dione involves its ability to form stable complexes with metal ions through its diketone moiety. This property makes it useful in catalysis and as a chelating agent. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biological target.
Comparación Con Compuestos Similares
Similar Compounds
Pentane-2,4-dione: A simpler diketone without the dodecyl chain.
3-Methylpentane-2,4-dione: A similar compound with a shorter alkyl chain.
3-Ethylpentane-2,4-dione: Another related compound with an ethyl group instead of a dodecyl group.
Uniqueness
3-Dodecylpentane-2,4-dione is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and potentially more effective in applications requiring long alkyl chains, such as in surfactants or hydrophobic coatings.
Propiedades
Número CAS |
51786-08-4 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
3-dodecylpentane-2,4-dione |
InChI |
InChI=1S/C17H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-17(15(2)18)16(3)19/h17H,4-14H2,1-3H3 |
Clave InChI |
RZBRTSVADSIFRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


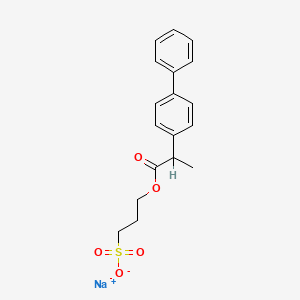
![1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14653799.png)
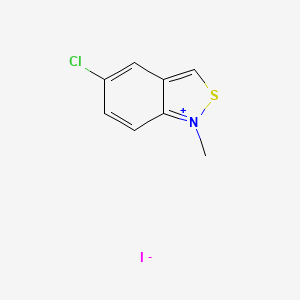
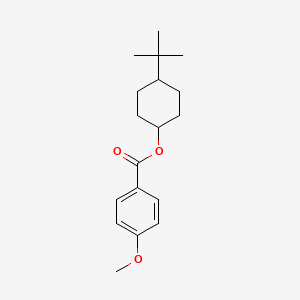
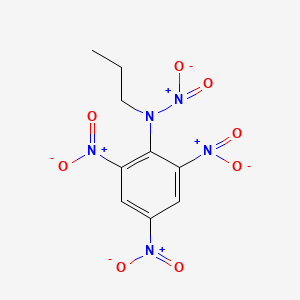
![15,15'-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane)](/img/structure/B14653817.png)
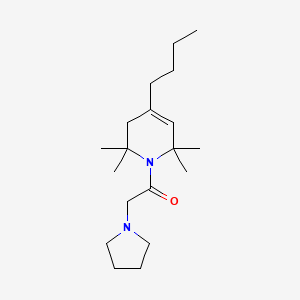
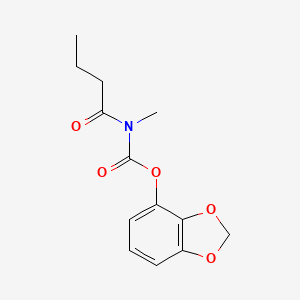
![Bis[4-(chlorocarbonyl)phenyl] carbonate](/img/structure/B14653841.png)
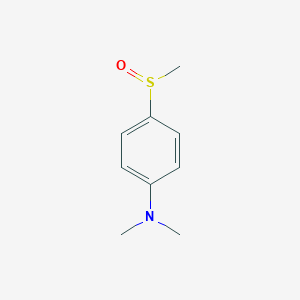
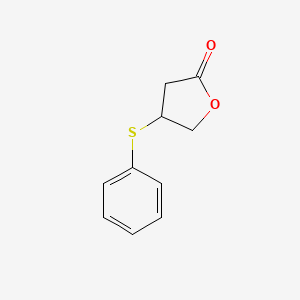
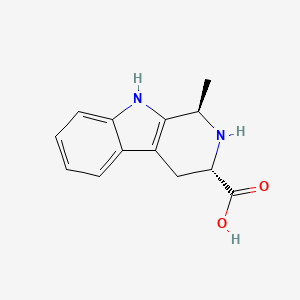
-lambda~5~-phosphane](/img/structure/B14653864.png)
